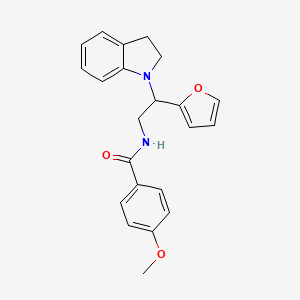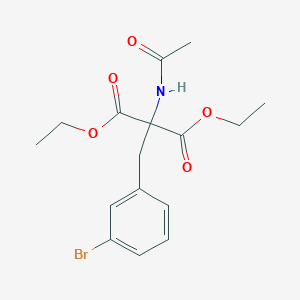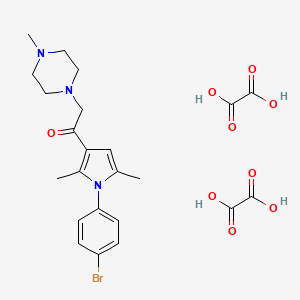![molecular formula C25H26N2O7S B2554693 2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide CAS No. 433699-69-5](/img/structure/B2554693.png)
2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide is a multi-functional chemical with diverse applications in various scientific fields. This compound's structure includes notable functional groups, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide involves several strategic steps:
Initial Condensation: : The reaction typically starts with the condensation of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-one with an appropriate ethylating agent under controlled conditions.
Sulfonamide Formation: : The intermediate product is then reacted with N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide, employing specific catalysts and solvents to promote the desired reaction.
Purification: : The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrially, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis and other modern techniques can be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using reagents like potassium permanganate.
Reduction: : Reduction reactions often involve hydrogenation catalysts.
Substitution: : Undergoes substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Palladium on carbon (Pd/C), lithium aluminium hydride.
Substitution Reagents: : Alkyl halides, acid chlorides.
Major Products Formed
The reactions typically produce intermediates or derivatives that retain the core structure but feature modified functional groups, enhancing their applicability in various fields.
Aplicaciones Científicas De Investigación
This compound boasts versatile applications across multiple scientific domains:
Chemistry: : Used in developing new catalysts and chemical sensors.
Biology: : Investigated for its role in enzyme inhibition and protein binding.
Medicine: : Explored as a potential therapeutic agent in cancer treatment due to its unique molecular structure.
Industry: : Employed in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The compound's mechanism of action is rooted in its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and proteins.
Pathways Involved: : Modulates cellular pathways by inhibiting key enzymes or blocking receptor sites, leading to therapeutic effects in diseases like cancer.
Comparación Con Compuestos Similares
When compared to other compounds, 2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide stands out due to its unique structural features and diverse applications.
List of Similar Compounds
1,2-benzisoquinoline derivatives: : Share a similar core structure but differ in functional groups.
Dimethoxybenzenesulfonamide compounds: : Similar applications but with varying side chain modifications.
Enzyme inhibitors in medicine: : Comparable in function but distinct in structure.
Propiedades
IUPAC Name |
2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O7S/c1-33-20-14-17(22(15-21(20)34-2)35(31,32)26-11-5-13-28)10-12-27-24(29)18-8-3-6-16-7-4-9-19(23(16)18)25(27)30/h3-4,6-9,14-15,26,28H,5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAVKJVSSYUKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)NCCCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2554612.png)

![{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2554614.png)



![2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2554621.png)

![N-[1-(2,4-difluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2554624.png)
![N-(2-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2554627.png)


![N-[3-(DIMETHYLAMINO)PROPYL]-5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-AMINE; BIS(OXALIC ACID)](/img/structure/B2554632.png)
![N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2554633.png)
